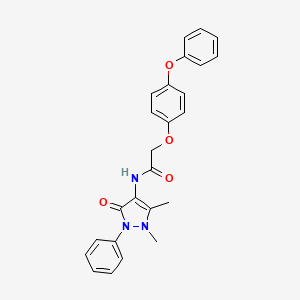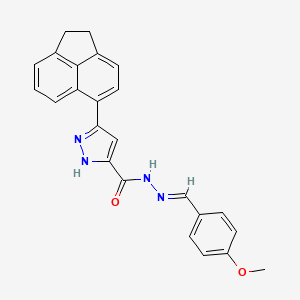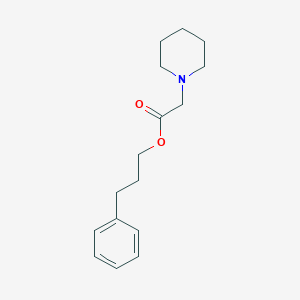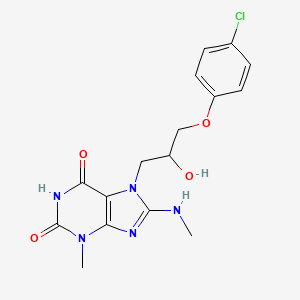![molecular formula C18H25N3O2S B11687679 5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one](/img/structure/B11687679.png)
5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one is a complex organic compound that belongs to the pyrimidinone class. This compound is characterized by its unique structure, which includes a butyl group, a dimethylaminoethylsulfanyl group, a hydroxy group, and a phenyl group attached to a pyrimidinone core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides in the presence of a strong base.
Attachment of the Dimethylaminoethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-(dimethylamino)ethylthiol.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.
Phenyl Group Addition: The phenyl group can be added via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities or to convert double bonds to single bonds.
Substitution: The dimethylaminoethylsulfanyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The phenyl group can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while coupling reactions may produce biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-4-chloro-6-hydroxy-1-phenylpyrimidin-5-one: Similar structure but with a chloro group instead of the dimethylaminoethylsulfanyl group.
5-Butyl-2-[2-(methylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one: Similar structure but with a methylamino group instead of a dimethylamino group.
5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-methoxy-1-phenylpyrimidin-4-one: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of 5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the dimethylaminoethylsulfanyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C18H25N3O2S |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
5-butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H25N3O2S/c1-4-5-11-15-16(22)19-18(24-13-12-20(2)3)21(17(15)23)14-9-7-6-8-10-14/h6-10,22H,4-5,11-13H2,1-3H3 |
InChI-Schlüssel |
ZACGNQPZHZDXDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11687601.png)

![N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11687619.png)
![methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11687624.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11687626.png)
![Pyrimidine-2,4,6-trione, hexahydro-5-[3-(2-phenoxyethoxy)benzylidene]-](/img/structure/B11687630.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687637.png)
![4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide](/img/structure/B11687638.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11687662.png)


